5-Boc-Octahydropyrrolo[3,4-c]pyridine 5-Boc-Octahydropyrrolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1257389-94-8
VCID: VC0035807
InChI: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC2CNCC2C1
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

5-Boc-Octahydropyrrolo[3,4-c]pyridine

CAS No.: 1257389-94-8

Cat. No.: VC0035807

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

5-Boc-Octahydropyrrolo[3,4-c]pyridine - 1257389-94-8

Specification

CAS No. 1257389-94-8
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl (3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1
Standard InChI Key LRTPRHCNWAEZBN-NXEZZACHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]2CNC[C@@H]2C1
SMILES CC(C)(C)OC(=O)N1CCC2CNCC2C1
Canonical SMILES CC(C)(C)OC(=O)N1CCC2CNCC2C1

Introduction

Chemical Properties and Structure

Basic Characteristics

5-Boc-Octahydropyrrolo[3,4-c]pyridine is characterized by its specific molecular configuration and physical properties. The compound possesses a molecular weight of approximately 226.32 g/mol and comprises two nitrogen-containing heterocyclic rings with a Boc protecting group attached to one of the nitrogen atoms. The chemical structure includes a saturated bicyclic system with the formula C12H22N2O2, containing both pyrrole and piperidine-like ring systems in a fused arrangement .

Structural Variations and Isomers

The compound exists in multiple stereoisomeric forms, with each isomer having distinct spatial arrangements of atoms. One specific stereoisomer is the (3aR,7aR)-5-Boc-octahydro-pyrrolo[3,4-c]pyridine, also known as tert-butyl (3aR,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate . This stereochemical complexity contributes to the various CAS numbers associated with the compound and its derivatives, including 1257389-94-8, 1273568-65-2, and 351370-99-5 .

Physicochemical Properties

The physicochemical properties of 5-Boc-Octahydropyrrolo[3,4-c]pyridine are crucial for understanding its behavior in various chemical and biological systems. Based on available data, the compound has the following properties:

PropertyValueSource
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Exact Mass226.16800
PSA (Polar Surface Area)41.57000
LogP1.72950
Hazard ClassificationIrritant

The compound's moderate lipophilicity (LogP value of 1.72950) suggests a balanced distribution between aqueous and lipid phases, which is often desirable for drug-like molecules . The polar surface area of approximately 41.57 indicates moderate potential for membrane permeability, an important consideration for pharmaceutical applications .

Synthesis and Production

Synthetic Routes

The synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine typically involves complex organic reactions focused on forming the pyrrolo[3,4-c]pyridine ring system followed by Boc protection of the nitrogen atom. While the specific synthetic pathways vary depending on the starting materials and desired stereochemistry, they generally involve multiple steps including cyclization, reduction, and protection reactions.

One approach to synthesizing related bicyclic compounds involves reduction of olefin intermediates to obtain mixtures of endo- and exo-isomers, which can then be separated through chromatographic techniques . For instance, in related bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo compounds, reduction of a des-Boc olefin can provide a mixture of stereoisomers that are subsequently isolated and further functionalized .

Industrial Production Considerations

For commercial production, considerations of scale, purity, and cost-effectiveness are paramount. The compound is typically manufactured in specialized facilities equipped for handling sensitive organic reactions and purification processes . Industrial production must address challenges related to stereoselectivity, ensuring consistent quality and stereochemical purity of the final product.

Applications and Uses

Pharmaceutical Intermediates

The primary application of 5-Boc-Octahydropyrrolo[3,4-c]pyridine is as an intermediate in pharmaceutical synthesis . The Boc protecting group serves as a temporary protection for the nitrogen atom during multistep syntheses, allowing selective reactions at other positions of the molecule. This strategic protection is particularly valuable in drug development, where precise control over reaction regioselectivity and stereoselectivity is essential.

The compound serves as a versatile building block for creating more complex molecular structures with potential therapeutic activities. Its bicyclic framework provides a rigid scaffold that can be further elaborated to produce compounds with specific three-dimensional arrangements required for biological activity.

Medicinal Chemistry Research

In medicinal chemistry research, 5-Boc-Octahydropyrrolo[3,4-c]pyridine and its derivatives have attracted interest for various potential therapeutic applications. The compound's structural features make it suitable for developing molecules that can interact with specific biological targets, particularly those requiring precisely oriented functional groups for optimal binding.

Related compounds in the octahydropyrrolo[3,4-c]pyrrole family have been investigated for their pharmacological properties, including potential applications as CCR5 receptor antagonists (useful in treating HIV and immune-related disorders) and as orexin-2 receptor antagonists (potentially beneficial for sleep disorders).

Pharmacological Studies and Biological Activity

Structure-Activity Relationships

While specific pharmacological data for 5-Boc-Octahydropyrrolo[3,4-c]pyridine itself is limited, related bicyclic compounds have shown promising biological activities . Structure-activity relationship (SAR) studies on similar compounds have revealed important insights into how structural modifications affect biological activity.

For example, related bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo compounds have been developed as antagonists of retinol-binding protein 4 (RBP4) . These antagonists impede ocular uptake of serum all-trans retinol and have demonstrated potential in reducing cytotoxic bisretinoid accumulation, which could be relevant for certain ocular conditions .

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 5-Boc-Octahydropyrrolo[3,4-c]pyridine exist, including compounds with different protecting groups or substitution patterns. One notable related compound is 1-Boc-octahydropyrrolo[3,4-b]pyridine (CAS: 159877-36-8), which features a different ring junction configuration .

The distinction between these isomeric forms is significant, as the relative positions of the nitrogen atoms and the fusion pattern of the bicyclic system can dramatically influence the compound's reactivity, physical properties, and biological activities .

ParameterSpecificationSource
Purity≥95%
CAS Number1257389-94-8 (racemic)
CAS Number (for specific isomer)1273568-65-2 ((3aR,7aR) isomer)
Alternative CAS Number351370-99-5
ApplicationResearch use only, not for human or veterinary use
MDL NumberMFCD06858491

It's important to note that different suppliers may use different CAS numbers depending on the specific stereoisomer or preparation method of the compound they offer .

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